REACTION_CXSMILES
|
[Cl:1][C:2]1[NH:3][C:4]2[C:9]([C:10]=1[CH:11]=[O:12])=[CH:8][CH:7]=[CH:6][CH:5]=2.[CH3:13]I>>[CH3:13][N:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[C:10]([CH:11]=[O:12])=[C:2]1[Cl:1]
|
Name
|
|
Quantity
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18 g
|
Type
|
reactant
|
Smiles
|
ClC=1NC2=CC=CC=C2C1C=O
|
Name
|
|
Quantity
|
17.1 g
|
Type
|
reactant
|
Smiles
|
CI
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
CN1C(=C(C2=CC=CC=C12)C=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |